{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound characterized by a pyrrolidine ring that is substituted with a chlorophenylmethyl group and a hydroxymethyl group. Its IUPAC name reflects its structural components, which include a pyrrolidine moiety and a hydroxymethyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals targeting neurological and psychiatric disorders.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Detailed information about its properties and synthesis can be found in databases such as PubChem and scientific literature.
This compound falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. Pyrrolidine compounds are frequently investigated for their roles in medicinal chemistry, particularly as intermediates in the synthesis of drugs.
The synthesis of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol typically involves several key steps:
The synthesis process may vary based on the specific reagents and conditions used, but generally aims for high yields and purity. The reaction conditions, including temperature, solvent choice, and reaction time, must be optimized to achieve the desired product efficiently.
The molecular structure of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol can be represented as follows:
This structure indicates the presence of a pyrrolidine ring (five-membered nitrogen-containing ring) along with the chlorophenylmethyl and hydroxymethyl substituents.
The compound's molecular weight is approximately 215.72 g/mol. Its structural features contribute to its biological activity and interaction with various molecular targets.
{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol can undergo several chemical reactions:
The reactivity of this compound is influenced by the functional groups present in its structure. The chlorophenylmethyl group can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group may undergo further transformations.
The mechanism of action for {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by both the pyrrolidine ring and the chlorophenylmethyl group, which may modulate neurotransmitter systems or inhibit specific enzymes .
The physical properties of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol include:
Key chemical properties include:
Relevant data suggests that careful handling is required to maintain its integrity during experiments.
{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in pharmacology and materials science.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern CNS drug design due to its unique physicochemical and spatial properties. This structural motif demonstrates exceptional versatility across neuropharmacological agents, primarily attributed to its ability to modulate molecular conformation, solubility, and target engagement. Compared to aromatic counterparts like pyrrole, pyrrolidine exhibits enhanced three-dimensional coverage and stereochemical complexity, enabling more precise interactions with enantioselective biological targets [3].
The conformational flexibility of pyrrolidine, facilitated by pseudorotation (ring puckering), allows dynamic adaptation to binding sites within CNS targets. This adaptability is crucial for engaging complex neuronal receptors that require specific spatial orientations for activation or inhibition. The stereogenic potential of up to four chiral centers in substituted pyrrolidines further enhances target selectivity, as evidenced by differential biological activities of enantiomers in G-protein coupled receptors (GPCRs) [3]. For CNS applications, pyrrolidine-based compounds demonstrate optimal blood-brain barrier (BBB) penetration capabilities, as quantified by Central Nervous System Multiparameter Optimization (CNS-MPO) scores. These scores incorporate critical parameters including lipophilicity, molecular weight, and hydrogen bonding potential—all favorably modulated by the pyrrolidine scaffold [2].
Table 1: Comparative Physicochemical Properties of Bioactive Heterocycles in CNS Drug Design
Molecular Parameter | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP (Octanol/Water) | 0.46 | 0.75 | 3.00 |
Polar Surface Area (Ų) | 16.46 | 13.96 | 0 |
H-Bond Acceptor Capacity | 1.50 | 0.50 | 0 |
H-Bond Donor Capacity | 1.00 | 1.00 | 0 |
Predicted Aqueous Solubility (LogS) | 0.85 | -0.18 | -2.64 |
Data adapted from quantum chemical calculations [3]
Contemporary drug discovery programs leverage pyrrolidine's structural hybridizability to develop multifunctional ligands addressing complex CNS disorders. A prominent application involves dual-target opioid-dopamine therapeutics, where pyrrolidine serves as the core scaffold bridging μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism. This innovative approach merges the analgesic efficacy of opioids with D3R-mediated reduction of addictive liability. Specifically, {(2-chlorophenyl)methyl]pyrrolidin-2-yl}methanol derivatives demonstrate optimized receptor polypharmacology by simultaneously engaging MOR orthosteric sites and D3R secondary binding pockets [2]. Molecular hybridization strategies incorporating the trans-(2S,4R)-pyrrolidine configuration have yielded lead compounds with high MOR/D3R binding affinities while maintaining subtype selectivity over D2 receptors—a critical factor for minimizing extrapyramidal side effects [2]. These advances represent a paradigm shift in developing non-addictive analgesics amid the ongoing opioid crisis, demonstrating pyrrolidine's pivotal role in next-generation neurotherapeutics.
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1